REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([O:6][S:7](=[O:8])(=[O:9])[NH:10][C:11]([O:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2[O:19][CH2:20][CH3:21])=[O:22])[cH:23][cH:24][cH:25][cH:26]1.[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1.[NH2:27][c:28]1[n:29][c:30]([O:36][CH3:37])[cH:31][c:32]([O:34][CH3:35])[n:33]1>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([O:6][S:7](=[O:8])(=[O:9])[NH:10][C:11](=[O:22])[NH:27][c:28]2[n:29][c:30]([O:36][CH3:37])[cH:31][c:32]([O:34][CH3:35])[n:33]2)[cH:23][cH:24][cH:25][cH:26]1
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Name
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CCOc1ccccc1OC(=O)NS(=O)(=O)Oc1ccccc1OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccccc1OC(=O)NS(=O)(=O)Oc1ccccc1OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)nc(N)n1
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Name
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Type
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product
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Smiles
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CCOc1ccccc1OS(=O)(=O)NC(=O)Nc1nc(OC)cc(OC)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |